molecular formula C8H7N5O2 B11770654 3-(6-Amino-9H-purin-9-yl)-2-oxopropanal

3-(6-Amino-9H-purin-9-yl)-2-oxopropanal

Cat. No.: B11770654
M. Wt: 205.17 g/mol
InChI Key: CASDGBQEPAHFTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Amino-9H-purin-9-yl)-2-oxopropanal is an organic compound that belongs to the class of purines. Purines are heterocyclic aromatic organic compounds that consist of a pyrimidine ring fused to an imidazole ring. This compound is known for its biochemical significance and is often used in research related to proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Amino-9H-purin-9-yl)-2-oxopropanal typically involves the reaction of adenine derivatives with various aldehydes under controlled conditions. One common method involves the use of high-speed counter-current chromatography (HSCCC) for the separation and purification of the compound . The reaction conditions often include the use of solvents like n-hexane, ethanol, and water in specific ratios to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of automated chromatography systems and advanced purification techniques would be essential for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(6-Amino-9H-purin-9-yl)-2-oxopropanal undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different purine derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The amino group at position 6 can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various purine derivatives, which can have different biochemical properties and applications.

Scientific Research Applications

3-(6-Amino-9H-purin-9-yl)-2-oxopropanal has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(6-Amino-9H-purin-9-yl)-2-oxopropanal involves its interaction with various enzymes and molecular targets. It is known to interact with adenosine deaminase, which plays a crucial role in purine metabolism . The compound can inhibit or activate specific pathways depending on its concentration and the presence of other biochemical factors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Amino-9H-purin-9-yl)-2-oxopropanal is unique due to its specific structure, which allows it to participate in a wide range of biochemical reactions. Its ability to interact with various enzymes and molecular targets makes it a valuable compound in scientific research.

Properties

Molecular Formula

C8H7N5O2

Molecular Weight

205.17 g/mol

IUPAC Name

3-(6-aminopurin-9-yl)-2-oxopropanal

InChI

InChI=1S/C8H7N5O2/c9-7-6-8(11-3-10-7)13(4-12-6)1-5(15)2-14/h2-4H,1H2,(H2,9,10,11)

InChI Key

CASDGBQEPAHFTC-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CC(=O)C=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.